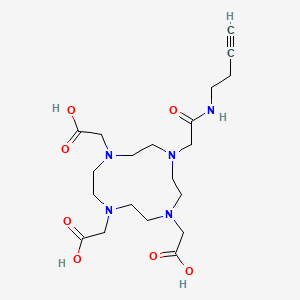

Butyne-DOTA

Descripción

BenchChem offers high-quality Butyne-DOTA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyne-DOTA including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C20H33N5O7 |

|---|---|

Peso molecular |

455.5 g/mol |

Nombre IUPAC |

2-[4-[2-(but-3-ynylamino)-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

InChI |

InChI=1S/C20H33N5O7/c1-2-3-4-21-17(26)13-22-5-7-23(14-18(27)28)9-11-25(16-20(31)32)12-10-24(8-6-22)15-19(29)30/h1H,3-16H2,(H,21,26)(H,27,28)(H,29,30)(H,31,32) |

Clave InChI |

VHCJKLQZEJPXRZ-UHFFFAOYSA-N |

SMILES canónico |

C#CCCNC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of Butyne-DOTA in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data related to the use of Butyne-DOTA in bioconjugation. Butyne-DOTA is a bifunctional chelator that plays a pivotal role in the development of targeted radiopharmaceuticals and other molecular probes. Its utility lies in the combination of a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage, essential for chelating radiometals, and a terminal alkyne group, which allows for covalent attachment to biomolecules through a highly efficient and specific reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

The Core Principle: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary mechanism of action for Butyne-DOTA in bioconjugation is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2]

SPAAC is a bioorthogonal reaction, meaning it can occur in a complex biological environment without interfering with native biochemical processes.[3] The reaction involves the covalent coupling of a strained cyclooctyne, in this case, the butyne moiety of Butyne-DOTA, with an azide-functionalized biomolecule (e.g., an antibody, peptide, or nanoparticle). The inherent ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst that is required in the more traditional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] This metal-free nature makes SPAAC particularly well-suited for in vivo applications and the preparation of therapeutic agents.[2]

The reaction proceeds rapidly under mild conditions, typically at or near physiological pH and temperature, to form a stable triazole linkage between the Butyne-DOTA and the biomolecule.

Quantitative Data on SPAAC Reaction Kinetics

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

| DBCO (Dibenzocyclooctyne) | Benzyl Azide | ~0.6 - 1.0 | |

| DIBO (Dibenzocyclooctyne) | Benzyl Azide | ~0.3 - 0.7 | |

| BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | ~0.06 - 0.1 | |

| BARAC (Biarylazacyclooctynone) | Benzyl Azide | Higher than DIBAC |

Note: Reaction rates can vary depending on the solvent, temperature, and the specific structures of the cyclooctyne and azide reactants. Given that the butyne group in Butyne-DOTA is a simple, non-activated cyclooctyne, its reaction rate is expected to be in the lower range of the values presented above. However, it is still sufficiently rapid for most bioconjugation applications.

Factors such as pH and buffer composition can also influence the reaction rate. For instance, some studies have shown that higher pH values (around 8-9) can increase the rate of SPAAC reactions. The choice of buffer can also have a significant impact, with HEPES buffer sometimes yielding higher rate constants compared to PBS.

Experimental Protocols

This section provides detailed methodologies for the key experimental stages involving Butyne-DOTA: the introduction of an azide handle onto a biomolecule, the SPAAC conjugation with Butyne-DOTA, and the subsequent radiolabeling of the DOTA-conjugate.

Preparation of Azide-Modified Biomolecule (e.g., Antibody)

Before conjugation with Butyne-DOTA, the target biomolecule must be functionalized with an azide group. A common method is to use an N-hydroxysuccinimide (NHS) ester of an azide-containing molecule to react with primary amines (e.g., lysine residues) on the protein surface.

Materials:

-

Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4)

-

Azide-PEG4-NHS ester (or similar azide-functionalized NHS ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification

Procedure:

-

Antibody Preparation: If necessary, exchange the antibody into the conjugation buffer using a desalting column or dialysis to a final concentration of 2-10 mg/mL.

-

NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of the Azide-PEG4-NHS ester in anhydrous DMSO (e.g., 10 mM).

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the Azide-PEG4-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each biomolecule.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.

-

Purification: Remove excess, unreacted azide reagent and quenching buffer by size-exclusion chromatography.

-

Characterization: Determine the number of azide groups incorporated per antibody molecule using methods such as MALDI-TOF mass spectrometry.

SPAAC Conjugation of Butyne-DOTA to Azide-Modified Biomolecule

Materials:

-

Azide-modified antibody (from step 3.1)

-

Butyne-DOTA

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO (if needed to dissolve Butyne-DOTA)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Reagent Preparation: Prepare a stock solution of Butyne-DOTA in the reaction buffer or anhydrous DMSO. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the Butyne-DOTA solution to the azide-modified antibody.

-

Incubation: Incubate the reaction mixture for 4-16 hours at room temperature or 37°C with gentle agitation. Reaction progress can be monitored by techniques like HPLC or mass spectrometry.

-

Purification: Purify the Butyne-DOTA-antibody conjugate from unreacted Butyne-DOTA using size-exclusion chromatography.

-

Characterization: Characterize the final conjugate to determine the number of DOTA molecules per antibody using methods like MALDI-TOF mass spectrometry or by measuring the absorbance of a co-conjugated dye if applicable.

Radiolabeling of Butyne-DOTA-Conjugated Biomolecule

The DOTA cage of the conjugate can be radiolabeled with a variety of trivalent radiometals, such as Gallium-68 (⁶⁸Ga) for PET imaging or Lutetium-177 (¹⁷⁷Lu) for radiotherapy.

Materials:

-

Butyne-DOTA-antibody conjugate

-

Radiometal solution (e.g., ⁶⁸GaCl₃ in HCl or ¹⁷⁷LuCl₃ in HCl)

-

Labeling Buffer (e.g., 0.1 M sodium acetate, pH 4.5-5.5)

-

Quenching/Chelation Buffer (e.g., 50 mM DTPA solution)

-

Instant thin-layer chromatography (ITLC) strips and developing solvent (e.g., 0.1 M sodium citrate) for quality control

Procedure:

-

Reaction Setup: In a sterile, metal-free vial, combine the Butyne-DOTA-antibody conjugate with the labeling buffer.

-

Radiometal Addition: Add the radiometal solution to the reaction vial. The amount of radiometal will depend on the desired specific activity.

-

Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 80-95°C) for 15-30 minutes. The optimal temperature and time should be determined for each specific conjugate and radiometal.

-

Quenching: After incubation, add the quenching/chelation buffer to complex any unchelated radiometal.

-

Quality Control: Determine the radiochemical purity (RCP) of the final product using ITLC. The RCP should typically be >95%.

-

Purification (if necessary): If the RCP is below the desired level, the radiolabeled conjugate can be purified using size-exclusion chromatography.

Mandatory Visualizations

Mechanism of Butyne-DOTA Bioconjugation

Caption: The SPAAC reaction between Butyne-DOTA and an azide-modified biomolecule.

Experimental Workflow for Butyne-DOTA Bioconjugation and Radiolabeling

Caption: A streamlined workflow for the bioconjugation and radiolabeling process.

Logical Relationship of Cyclooctyne Structure to Reaction Rate

Caption: Key structural factors influencing the rate of SPAAC reactions.

Conclusion

Butyne-DOTA, through the robust and bioorthogonal SPAAC mechanism, provides a reliable and efficient method for the development of targeted radiopharmaceuticals and other molecular probes. The metal-free nature of the conjugation reaction, coupled with the stable chelation of radiometals by the DOTA moiety, makes it an invaluable tool for researchers and drug development professionals. By understanding the core principles of SPAAC and following detailed experimental protocols, scientists can effectively leverage Butyne-DOTA to create novel agents for diagnostic imaging and targeted radiotherapy.

References

- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Validation of a Post-Radiolabeling Bioconjugation Strategy for Radioactive Rare Earth Complexes with Minimal Structural Footprint - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Butyne-DOTA Click Chemistry in Radiopharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Butyne-DOTA click chemistry, a powerful strategy for the development of targeted radiopharmaceuticals. We will delve into the core principles, provide detailed experimental methodologies, present key quantitative data, and visualize complex workflows and pathways to facilitate a deeper understanding of this innovative approach in nuclear medicine and drug development.

Introduction to Butyne-DOTA and Click Chemistry

The convergence of molecular biology and radiopharmaceutical sciences has paved the way for highly specific diagnostic and therapeutic agents. At the forefront of this evolution is the application of "click chemistry," a term coined by Nobel laureate K.B. Sharpless, which describes reactions that are modular, high-yielding, and generate minimal byproducts.[1] Within this paradigm, Butyne-DOTA has emerged as a critical building block.

Butyne-DOTA is a bifunctional chelator that combines two key functionalities:

-

A terminal alkyne group , which serves as a handle for click chemistry reactions.[2]

-

A DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle , a highly efficient chelator for a wide range of radiometals used in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging, as well as targeted radionuclide therapy.[2]

The primary click chemistry reaction utilized with Butyne-DOTA is the Azide-Alkyne Cycloaddition , which can be performed in two main variations:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and regioselective, forming a stable 1,4-disubstituted 1,2,3-triazole linker.[3] It is widely used for the conjugation of biomolecules under mild conditions.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne to react with an azide.[4] The absence of a cytotoxic copper catalyst makes it particularly suitable for in vivo applications.

The triazole ring formed through these reactions is exceptionally stable under physiological conditions, ensuring that the radiolabeled probe remains intact in vivo.

Quantitative Data for Butyne-DOTA Click Chemistry

The efficiency and robustness of Butyne-DOTA click chemistry are underpinned by favorable reaction kinetics and high radiolabeling yields. The following tables summarize key quantitative data to provide a basis for comparison and experimental design.

Table 1: Reaction Kinetics of Azide-Alkyne Cycloaddition

| Reaction Type | Alkyne | Azide | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions |

| SPAAC | Bicyclononyne (BCN) | Benzyl Azide | ~0.14 | CD₃CN/D₂O (3:1) |

| SPAAC | Cyclooctyne | Benzyl Azide | 5 x 10⁻⁴ - 5.83 x 10⁻² | 0 - 60 °C |

| SPAAC | PEGylated BCN | 2-Azidoethanol | 0.19 - 0.21 | Human Blood Plasma, 20°C |

Note: Data for Butyne-DOTA is not explicitly available, but the values for similar alkynes provide a reasonable estimate for reaction rates.

Table 2: Radiolabeling Efficiency and Stability of DOTA-conjugates

| Radiometal | DOTA-conjugate | Radiolabeling Yield (%) | Conditions | In Vitro Serum Stability (% intact after 24h) |

| ⁶⁸Ga | DOTA-TOC | >99 | 10 min, 95°C | >95 |

| ¹⁷⁷Lu | DOTA-Bombesin | >98 | 30 min, 100°C | >98 |

| ¹⁷⁷Lu | DOTA-CC-PSMA (via click) | 77.07 ± 0.03 | 60 min, 37°C (click step) | >90 (after 144h) |

| ⁶⁸Ga | DOTA-RGD | >90 | 2 min, 90°C (microwave) | Not reported |

| ⁶⁸Ga | NOTA-RGD | >90 | 5 min, Room Temp | Not reported |

Table 3: In Vivo Performance of a ⁶⁸Ga-DOTA-RGD PET Tracer

| Parameter | Value |

| Specific Radioactivity | 8.7 ± 1.1 GBq/µmol |

| Tumor Uptake (1h p.i.) | ~5% ID/g |

| Tumor-to-Blood Ratio (1h p.i.) | ~10 |

| Clearance | Rapid renal clearance |

Experimental Protocols

This section provides detailed methodologies for key experiments involving Butyne-DOTA click chemistry.

Solid-Phase Synthesis of an Azide-Modified Peptide

This protocol describes the synthesis of a peptide with a terminal azide group, ready for conjugation with Butyne-DOTA.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

20% Piperidine in DMF (N,N-Dimethylformamide)

-

Azidoacetic acid

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid) cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5)

Procedure:

-

Swell the Rink Amide resin in DMF.

-

Perform standard Fmoc-based solid-phase peptide synthesis by sequential deprotection (20% piperidine in DMF) and coupling (Fmoc-amino acid, HBTU, DIPEA in DMF) steps.

-

After coupling the final amino acid, deprotect the N-terminal Fmoc group.

-

Couple azidoacetic acid to the N-terminus using HBTU/DIPEA activation.

-

Wash the resin thoroughly with DMF and DCM.

-

Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail for 2-3 hours.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

Dry the crude azide-modified peptide and purify by preparative RP-HPLC.

-

Confirm the identity of the peptide by mass spectrometry.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Butyne-DOTA to an Azide-Peptide

This protocol details the conjugation of Butyne-DOTA to the azide-modified peptide.

Materials:

-

Azide-modified peptide

-

Butyne-DOTA

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Dissolve the azide-modified peptide and Butyne-DOTA (typically in a 1:1.2 molar ratio) in PBS.

-

Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.

-

In a separate tube, pre-mix the CuSO₄ and THPTA solutions.

-

Add the sodium ascorbate solution to the peptide/Butyne-DOTA mixture.

-

Initiate the reaction by adding the pre-mixed CuSO₄/THPTA solution.

-

Incubate the reaction at room temperature for 1-4 hours.

-

Monitor the reaction progress by analytical RP-HPLC.

-

Upon completion, purify the DOTA-peptide conjugate by preparative RP-HPLC.

-

Lyophilize the purified product and confirm its identity by mass spectrometry.

Radiolabeling of DOTA-Peptide Conjugate with Gallium-68 (⁶⁸Ga)

This protocol describes the radiolabeling of the purified DOTA-peptide conjugate with ⁶⁸Ga.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl

-

DOTA-peptide conjugate

-

Sodium acetate buffer (1 M, pH 4.5)

-

C18 Sep-Pak cartridge

-

Ethanol

-

Sterile water for injection

-

0.22 µm sterile filter

Procedure:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

-

Concentrate the ⁶⁸Ga activity on a C18 Sep-Pak cartridge and elute with a small volume of ethanol/water.

-

In a reaction vial, combine the purified ⁶⁸Ga eluate with the DOTA-peptide conjugate dissolved in sodium acetate buffer.

-

Heat the reaction mixture at 95°C for 10-15 minutes.

-

After cooling, purify the ⁶⁸Ga-DOTA-peptide using a C18 Sep-Pak cartridge, washing with water to remove unreacted ⁶⁸Ga and eluting the product with ethanol.

-

Formulate the final product by diluting with sterile saline and passing it through a 0.22 µm sterile filter.

-

Perform quality control tests, including radiochemical purity (by radio-HPLC or radio-TLC), pH, and sterility.

In Vitro Cell Binding Assay

This protocol is for determining the binding affinity of the radiolabeled peptide to its target receptor on cells.

Materials:

-

Target receptor-expressing cells

-

⁶⁸Ga-DOTA-peptide

-

Unlabeled ("cold") DOTA-peptide

-

Binding buffer (e.g., Tris-HCl with BSA)

-

Gamma counter

Procedure:

-

Plate the target cells in a multi-well plate and allow them to adhere.

-

Prepare serial dilutions of the unlabeled DOTA-peptide.

-

Incubate the cells with a constant concentration of ⁶⁸Ga-DOTA-peptide and varying concentrations of the unlabeled peptide.

-

Incubate at 4°C for 1-2 hours to reach equilibrium.

-

Wash the cells with ice-cold binding buffer to remove unbound radiotracer.

-

Lyse the cells and measure the radioactivity in a gamma counter.

-

Plot the bound radioactivity as a function of the unlabeled peptide concentration to determine the IC₅₀ value (the concentration of unlabeled peptide that inhibits 50% of the specific binding).

In Vivo PET Imaging in a Xenograft Mouse Model

This protocol outlines a typical PET imaging study to evaluate the tumor-targeting capabilities of the radiolabeled peptide.

Materials:

-

Tumor-bearing xenograft mice (e.g., with tumors expressing the target receptor)

-

⁶⁸Ga-DOTA-peptide

-

Anesthesia (e.g., isoflurane)

-

Small animal PET/CT scanner

Procedure:

-

Anesthetize the tumor-bearing mouse.

-

Administer a known amount of the ⁶⁸Ga-DOTA-peptide via tail vein injection (e.g., 5-10 MBq).

-

Acquire dynamic or static PET images at various time points post-injection (e.g., 30, 60, 120 minutes).

-

Perform a CT scan for anatomical co-registration.

-

Reconstruct the PET images and perform quantitative analysis by drawing regions of interest (ROIs) over the tumor and other organs to calculate the standardized uptake value (SUV).

-

(Optional) For biodistribution studies, sacrifice the animals at the end of the imaging session, dissect the organs of interest, and measure the radioactivity in a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).

Visualizations: Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) to illustrate key processes.

Experimental Workflow for PET Tracer Development

Integrin αvβ3 Signaling Pathway Targeted by RGD Peptides

Conclusion

Butyne-DOTA click chemistry represents a significant advancement in the field of radiopharmaceutical development. Its modularity, efficiency, and the stability of the resulting conjugates provide a robust platform for creating novel imaging and therapeutic agents. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to design and execute their own studies, ultimately contributing to the development of the next generation of targeted radiopharmaceuticals. The ability to readily conjugate Butyne-DOTA to a wide array of targeting vectors opens up vast possibilities for personalized medicine, enabling more precise diagnosis and effective treatment of a multitude of diseases.

References

Butyne-DOTA: A Technical Guide to its Chelating Properties with Various Radiometals for Researchers and Drug Development Professionals

An in-depth exploration of the bifunctional chelator Butyne-DOTA, its interaction with a range of radiometals, and its application in the development of next-generation radiopharmaceuticals.

Introduction

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a highly versatile and widely utilized chelating agent in the field of nuclear medicine. Its robust ability to form stable complexes with a variety of radiometals has made it an indispensable component in the design of radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy. The functionalization of the DOTA macrocycle allows for its conjugation to targeting biomolecules, such as peptides and antibodies, enabling the specific delivery of radiation to disease sites.

This technical guide focuses on a specific derivative, Butyne-DOTA, which incorporates a terminal alkyne group. This functional group provides a powerful tool for bioconjugation through "click chemistry," a set of biocompatible and highly efficient reactions. The ability to readily conjugate Butyne-DOTA to azide-modified biomolecules offers a streamlined and modular approach to the synthesis of novel radiopharmaceuticals.

This document provides a comprehensive overview of the chelating properties of the DOTA core with various radiometals, detailed experimental protocols for its use, and visualizations of key workflows and biological pathways relevant to its application. While specific quantitative data for Butyne-DOTA itself is limited in publicly available literature, the data presented for DOTA and its other derivatives provide a strong foundation for understanding its expected performance.

Chelating Properties of the DOTA Core with Various Radiometals

The DOTA macrocycle is renowned for its ability to form thermodynamically stable and kinetically inert complexes with a wide range of trivalent metal ions. This high stability is crucial for in vivo applications to prevent the release of the radiometal, which could lead to off-target toxicity and reduced imaging or therapeutic efficacy.

The chelating properties of DOTA are influenced by several factors, including the ionic radius of the metal ion, pH of the labeling reaction, and temperature. The following tables summarize key quantitative data for the chelation of various radiometals with DOTA and its derivatives.

Table 1: Radiolabeling Efficiency of DOTA and its Derivatives with Various Radiometals

| Radiometal | Chelator | Radiolabeling Efficiency (%) | Conditions (Temp., Time, pH) | Reference |

| Gallium-68 (⁶⁸Ga) | DOTA-peptide | >95% | 95°C, 15-20 min, pH 3.5-4.5 | [1][2] |

| DOTA-GA(tBu)₄ | ≥95% | Automated synthesis, pH 3.8-4.5 | [1] | |

| Lutetium-177 (¹⁷⁷Lu) | DOTA-PSMA | >97% | 95°C, 15 min, pH 4.5 | |

| DOTA-peptide | >98% | 80°C, 20 min | ||

| DOTA-C595 | 92.35% | 37°C, 1 h | [3] | |

| Yttrium-90 (⁹⁰Y) | DOTA-peptide | >98% | 80°C, 20 min | |

| DOTA-conjugate | >95% | 50-100°C, 5-10 min, pH 7.2-7.8 | [4] | |

| Copper-64 (⁶⁴Cu) | p-SCN-Bn-DOTA | ~99% | 37°C | |

| DOTA-Trastuzumab | 100% | Room Temp, 30 min, pH 6 | ||

| Actinium-225 (²²⁵Ac) | DOTA-antibody | ~80% (one-step) | 37°C, 2 h | |

| p-SCN-Bn-DOTA | High (two-step) | 55-60°C, 30 min, pH 5 | ||

| Zirconium-89 (⁸⁹Zr) | DOTA | Not specified | Elevated temperatures |

Table 2: In Vitro Stability of DOTA-Radiometal Complexes

| Radiometal | Chelator | Stability (%) | Conditions | Reference |

| Gallium-68 (⁶⁸Ga) | Ga-Bn-DOTA isomer | High | Murine plasma, 24 h | |

| Lutetium-177 (¹⁷⁷Lu) | ¹⁷⁷Lu-AAZTA⁵-PSMA-617 | Very High | Human serum, PBS, EDTA/DTPA, 24 h | |

| ¹⁷⁷Lu-DOTA-peptide | Stable | Human serum, 24 h | ||

| Yttrium-90 (⁹⁰Y) | ⁹⁰Y-DOTA-peptide | Stable | Human serum, 24 h | |

| Copper-64 (⁶⁴Cu) | ⁶⁴Cu-p-NH₂-Bn-DOTA | 93.9% | Rat serum, 48 h | |

| ⁶⁴Cu-DOTA-Trastuzumab | >95% | Mouse serum, PBS, DTPA, up to 196 h | ||

| Actinium-225 (²²⁵Ac) | ²²⁵Ac-DOTA-CCK-66 | >90% | Human serum, 3 days at 37°C | |

| Zirconium-89 (⁸⁹Zr) | ⁸⁹Zr-DOTA | 100% | EDTA challenge (1000-fold excess), pH 5 or 7, 7 days |

Table 3: Stability Constants (log K) of DOTA with Various Metal Ions

| Metal Ion | log K | Reference |

| Ga³⁺ | 21.33 | |

| Lu³⁺ | 22.45 | |

| Y³⁺ | 24.9 | |

| Cu²⁺ | 22.5 | |

| Sm³⁺ | 23.36 | |

| Dy³⁺ | 23.93 | |

| Yb³⁺ | 23.39 | |

| La³⁺ | 22.9 | |

| Ho³⁺ | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments involving Butyne-DOTA, from its synthesis and conjugation to radiolabeling and quality control.

Protocol 1: Synthesis of Alkyne-Functionalized DOTA (Butyne-DOTA)

This protocol describes a general method for the synthesis of an alkyne-functionalized DOTA derivative.

Materials:

-

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate (DO3A-tBu-ester)

-

Propargyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Deionized water

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

-

N-Alkylation:

-

Dissolve DO3A-tBu-ester (1 equivalent) in anhydrous acetonitrile.

-

Add potassium carbonate (3-5 equivalents).

-

Add propargyl bromide (1.1-1.5 equivalents) dropwise to the stirring solution. A few drops of DMF can be added to improve solubility.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or mass spectrometry (MS).

-

-

Work-up and Purification of Protected Butyne-DOTA:

-

Filter the reaction mixture to remove potassium carbonate.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by silica gel column chromatography to obtain the protected Butyne-DOTA-tris(t-butyl ester).

-

-

Deprotection:

-

Dissolve the purified Butyne-DOTA-tris(t-butyl ester) in a mixture of trifluoroacetic acid and dichloromethane (e.g., 1:1 v/v).

-

Stir the solution at room temperature for 2-4 hours.

-

Evaporate the solvent under reduced pressure.

-

Co-evaporate with toluene or diethyl ether to remove residual TFA.

-

The final product, Butyne-DOTA, can be purified by preparative HPLC if necessary.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This protocol details the conjugation of Butyne-DOTA to an azide-modified biomolecule.

Materials:

-

Butyne-DOTA

-

Azide-modified biomolecule (e.g., peptide, antibody)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.0-8.0)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving hydrophobic compounds

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10-100 mM stock solution of Butyne-DOTA in water or a suitable buffer.

-

Prepare a 1-10 mg/mL stock solution of the azide-modified biomolecule in a suitable buffer.

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a 200 mM stock solution of THPTA or TBTA in water or DMSO.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

-

-

Catalyst Premix:

-

Shortly before the reaction, mix the CuSO₄ stock solution and the THPTA/TBTA stock solution in a 1:2 molar ratio to form the Cu(I) catalyst complex.

-

-

Conjugation Reaction:

-

In a reaction tube, combine the azide-modified biomolecule with Butyne-DOTA (typically a 1.5 to 5-fold molar excess of Butyne-DOTA).

-

Add the premixed Cu(I)/ligand complex to the reaction mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. The reaction can be gently agitated.

-

-

Purification:

-

Purify the DOTA-conjugated biomolecule using a suitable method based on its properties, such as size-exclusion chromatography (e.g., PD-10 desalting columns), dialysis, or preparative HPLC.

-

Protocol 3: Radiolabeling of Butyne-DOTA Conjugates with Gallium-68 (⁶⁸Ga)

This protocol provides a general procedure for the radiolabeling of a Butyne-DOTA conjugated peptide with ⁶⁸Ga.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

Butyne-DOTA-conjugated peptide

-

Sodium acetate buffer (0.1 M to 2.5 M, pH 4.0-4.5)

-

Hydrochloric acid (0.05 M to 0.1 M) for generator elution

-

Sterile, metal-free reaction vials

-

Heating block or water bath

-

C18 Sep-Pak or equivalent solid-phase extraction (SPE) cartridge for purification (optional)

-

Ethanol

-

Sterile water for injection

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

⁶⁸Ga Elution:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ in solution.

-

-

Reaction Mixture Preparation:

-

In a sterile reaction vial, dissolve the Butyne-DOTA-conjugated peptide (typically 5-50 µg) in water or a small amount of buffer.

-

Add the sodium acetate buffer to the vial.

-

-

Radiolabeling:

-

Add the ⁶⁸GaCl₃ eluate to the reaction vial.

-

Ensure the final pH of the reaction mixture is between 3.5 and 4.5.

-

Heat the reaction mixture at 90-95°C for 5-15 minutes.

-

-

Purification (Optional):

-

If purification is necessary, condition a C18 SPE cartridge by washing with ethanol followed by water.

-

Load the reaction mixture onto the conditioned cartridge.

-

Wash the cartridge with water to remove unchelated ⁶⁸Ga.

-

Elute the ⁶⁸Ga-labeled peptide with an ethanol/water mixture (e.g., 50% ethanol).

-

-

Quality Control:

-

Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. The RCP should typically be >95%.

-

Protocol 4: Quality Control of Butyne-DOTA Radiopharmaceuticals

1. Radiochemical Purity (RCP) by Radio-TLC:

-

Stationary Phase: Instant thin-layer chromatography (ITLC) strips (e.g., silica gel impregnated).

-

Mobile Phase: A suitable solvent system that separates the radiolabeled conjugate from free radiometal and other impurities (e.g., for ⁶⁸Ga-DOTA peptides, a mixture of 1 M ammonium acetate and methanol (1:1 v/v) can be used).

-

Procedure: Spot a small amount of the radiolabeled product onto the ITLC strip and develop it in the mobile phase. After development, the strip is scanned using a radio-TLC scanner to determine the distribution of radioactivity. The radiolabeled conjugate typically remains at the origin, while free radiometal moves with the solvent front.

2. Radiochemical Purity by Radio-HPLC:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA).

-

Detection: A UV detector (to detect the non-radioactive peptide) and a radioactivity detector connected in series.

-

Procedure: Inject a sample of the radiolabeled product onto the HPLC system. The retention time of the radiolabeled conjugate should match that of a non-radioactive standard. The percentage of radioactivity associated with the main product peak represents the radiochemical purity.

3. In Vitro Stability:

-

Incubate the radiolabeled conjugate in human or animal serum at 37°C for various time points (e.g., 1, 4, 24, 48 hours).

-

At each time point, analyze the sample by radio-HPLC or radio-TLC to determine the percentage of intact radiolabeled conjugate.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and a relevant signaling pathway for the application of Butyne-DOTA based radiopharmaceuticals.

References

- 1. benchchem.com [benchchem.com]

- 2. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro characterisation of [177Lu]Lu-DOTA-C595 as a novel radioimmunotherapy for MUC1-CE positive pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

The Strategic Integration of the Butyne Group in DOTA Chelators: A Technical Guide for Advanced Radiopharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted radiopharmaceuticals is continually evolving, driven by the need for greater precision, efficacy, and safety in diagnostic imaging and therapeutic applications. At the heart of many of these advanced agents lies the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, a robust scaffold for sequestering radiometals. The functionalization of this core structure is a key strategy for enhancing its utility. This technical guide provides an in-depth exploration of the role of the butyne group, an alkyne functional handle, in the design and application of DOTA chelators for the next generation of radiopharmaceuticals.

The Butyne Group: A Gateway to Bioorthogonal "Click" Chemistry

The primary and most impactful role of the butyne group on the DOTA chelator is to enable its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This bioorthogonal reaction allows for the highly efficient and site-specific conjugation of the DOTA chelator to a biomolecule of interest, such as a peptide or antibody, that has been functionalized with an azide group.[1][2]

The advantages of this approach over traditional conjugation methods, such as those utilizing N-hydroxysuccinimide (NHS) esters to target primary amines, are significant. Click chemistry offers:

-

High Specificity and Bioorthogonality: The azide and alkyne groups are largely unreactive with biological functional groups, ensuring that the conjugation occurs only at the intended sites.[2]

-

Mild Reaction Conditions: CuAAC reactions can be performed under gentle conditions, often at room temperature and in aqueous solutions, which is crucial for preserving the integrity and biological activity of sensitive biomolecules like proteins and peptides.[2]

-

High Yields and Fast Kinetics: The reaction is known for its high efficiency and rapid reaction rates, leading to excellent yields of the desired conjugate in a short amount of time.

This precise control over conjugation is critical for producing homogeneous and well-defined radiopharmaceuticals, a key requirement for regulatory approval and reliable clinical performance.

Quantitative Data on DOTA and its Derivatives

While direct, side-by-side quantitative comparisons of butyne-functionalized DOTA with standard DOTA derivatives for the same biomolecule are not extensively reported in the literature, data from various studies on DOTA and its analogues provide valuable insights into their performance. The following tables summarize key parameters for DOTA and a common derivative, DOTAGA, when radiolabeled with Gallium-68 (⁶⁸Ga).

Table 1: Comparative Radiolabeling Efficiency for ⁶⁸Ga

| Chelator | Biomolecule | Radiolabeling Conditions | Radiochemical Yield (%) | Reference |

| DOTA | Peptides | 95-100°C, 5-15 min, pH 3.5-4.5 | >95% | [3] |

| DOTAGA | Peptides | 95°C, 10 min, pH 4.5 | >98% |

Note: DOTAGA, a derivative with a glutaric acid arm, sometimes exhibits more favorable radiolabeling kinetics compared to DOTA. While specific data for butyne-DOTA is not available in this comparative format, the click chemistry conjugation it enables is expected to have minimal impact on the inherent radiolabeling efficiency of the DOTA core. The primary influence on yield will remain the reaction conditions (pH, temperature, precursor concentration).

Table 2: Stability Constants of Metal-DOTA Complexes

| Metal Ion | log K (DOTA) | Reference |

| Ga³⁺ | ~21.3 | |

| Lu³⁺ | 22.4 | |

| Y³⁺ | 24.9 | |

| Cu²⁺ | 22.5 |

Note: The thermodynamic stability constant (log K) is a measure of the strength of the complex formed between the metal ion and the chelator. Higher values indicate a more stable complex. The functionalization of DOTA with a butyne group is not expected to significantly alter these intrinsic stability constants, as the coordination chemistry is primarily dictated by the macrocyclic ring and its carboxylate arms.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of butyne-DOTA chelators. The following protocols provide a comprehensive guide for key experimental procedures.

Protocol 1: Solid-Phase Synthesis of an Alkyne-Modified Peptide

This protocol outlines the synthesis of a peptide with a terminal alkyne group, ready for conjugation with an azide-functionalized DOTA chelator.

Materials:

-

Fmoc-protected amino acids

-

Rink amide resin

-

Propargylglycine (or other alkyne-containing amino acid)

-

Coupling reagents (e.g., HBTU, HOBt, DIC)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Solvents (DMF, DCM)

Procedure:

-

Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a suitable activating agent (e.g., HBTU/HOBt/DIPEA in DMF).

-

Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence. For the alkyne functionality, incorporate propargylglycine at the desired position.

-

Final Deprotection: After the final amino acid coupling, remove the terminal Fmoc group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Purification: Purify the crude peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the alkyne-modified peptide by mass spectrometry and analytical HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an azide-functionalized DOTA chelator to an alkyne-modified peptide.

Materials:

-

Alkyne-modified peptide

-

Azide-functionalized DOTA (e.g., DOTA-azide)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand

-

Buffer (e.g., phosphate buffer, pH 7.4)

-

Solvents (e.g., DMSO, tBuOH/H₂O)

Procedure:

-

Reagent Preparation: Prepare stock solutions of the alkyne-peptide, DOTA-azide, CuSO₄, sodium ascorbate, and THPTA in appropriate solvents.

-

Reaction Setup: In a reaction vial, combine the alkyne-peptide and DOTA-azide in a suitable buffer.

-

Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and THPTA solutions.

-

Reaction Initiation: Add the sodium ascorbate solution to the peptide/azide mixture, followed by the addition of the CuSO₄/THPTA solution to initiate the reaction.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by LC-MS.

-

Purification: Purify the DOTA-peptide conjugate by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical HPLC.

Protocol 3: Radiolabeling of DOTA-Peptide Conjugate with ⁶⁸Ga

This protocol outlines the radiolabeling of a purified DOTA-peptide conjugate with Gallium-68.

Materials:

-

DOTA-peptide conjugate

-

⁶⁸Ge/⁶⁸Ga generator

-

Sodium acetate buffer (e.g., 1 M, pH 4.5)

-

C18 Sep-Pak cartridge

-

Ethanol

-

Sterile water for injection

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

-

pH Adjustment: Add the ⁶⁸GaCl₃ eluate to a reaction vial containing the DOTA-peptide conjugate and sodium acetate buffer to achieve a final pH of 3.5-4.5.

-

Incubation: Heat the reaction mixture at 95-100°C for 5-15 minutes.

-

Purification:

-

Condition a C18 Sep-Pak cartridge with ethanol followed by sterile water.

-

Load the reaction mixture onto the cartridge.

-

Wash the cartridge with sterile water to remove unchelated ⁶⁸Ga.

-

Elute the ⁶⁸Ga-DOTA-peptide with an ethanol/water mixture.

-

-

Quality Control:

-

Determine the radiochemical purity using radio-TLC or radio-HPLC. The radiolabeled peptide should be the major radioactive species.

-

Measure the final pH of the product solution.

-

Visualizing Workflows and Pathways

To further elucidate the processes and relationships involved in the use of butyne-DOTA chelators, the following diagrams are provided.

Conclusion

The incorporation of a butyne group into the DOTA chelator framework represents a significant advancement in the design of targeted radiopharmaceuticals. By enabling the use of highly efficient and specific "click" chemistry for bioconjugation, this functionalization strategy facilitates the creation of well-defined and homogeneous products. While direct quantitative comparisons with other DOTA derivatives are still emerging in the literature, the procedural advantages of the butyne-DOTA system in terms of mild reaction conditions and site-specificity are clear. As the field of radiopharmaceuticals continues to move towards more personalized and precise therapies, the strategic use of functional groups like butyne on robust chelating platforms such as DOTA will be instrumental in developing the next generation of diagnostic and therapeutic agents.

References

Butyne-DOTA: An In-Depth Technical Guide for PET and SPECT Imaging Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of molecular imaging, the development of highly specific and stable radiopharmaceuticals is paramount. Butyne-DOTA emerges as a critical bifunctional chelator, ingeniously designed to bridge the worlds of radionuclide imaging and bioorthogonal chemistry. Its unique structure, incorporating the robust DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle and a terminal butyne group, facilitates a two-pronged approach to creating advanced imaging agents. The DOTA cage is renowned for its ability to form highly stable complexes with a wide array of diagnostic (e.g., 68Ga, 64Cu, 111In) and therapeutic radionuclides, ensuring minimal in vivo dissociation and off-target toxicity. The butyne moiety, on the other hand, is a ready partner for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction allows for the covalent attachment of the Butyne-DOTA chelator to azide-modified biomolecules, such as peptides, antibodies, and nanoparticles, with exceptional specificity and under mild, biocompatible conditions.

This technical guide provides a comprehensive overview of Butyne-DOTA, detailing its applications in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. We will delve into experimental protocols for bioconjugation and radiolabeling, present key quantitative data, and visualize relevant workflows to empower researchers in their quest to develop next-generation targeted radiopharmaceuticals.

Core Concepts: The Chemistry of Butyne-DOTA

Butyne-DOTA is a derivative of the widely used macrocyclic chelator DOTA.[1][2][3] Its chemical structure is characterized by the presence of a butyne functional group, which allows for covalent attachment to biomolecules via copper-free click chemistry.[1] This reaction, known as strain-promoted alkyne-azide cycloaddition (SPAAC), is a bioorthogonal ligation that proceeds efficiently under mild conditions without the need for a cytotoxic copper catalyst.[4]

The DOTA component of the molecule is a powerful chelating agent that can form stable complexes with a variety of trivalent metal ions, including radionuclides used in PET and SPECT imaging. The stability of these complexes is crucial for in vivo applications to prevent the release of the radionuclide and subsequent off-target radiation exposure.

For synthetic purposes, Butyne-DOTA is often used in its protected form, Butyne-DOTA-tris(t-butyl ester). The tert-butyl ester groups protect the carboxylic acid functionalities of the DOTA cage during conjugation reactions and are subsequently removed to allow for chelation of the radionuclide.

Applications in PET and SPECT Imaging

The bifunctional nature of Butyne-DOTA makes it a versatile tool for the development of targeted radiopharmaceuticals for both PET and SPECT imaging.

Pretargeted Imaging

A primary application of Butyne-DOTA is in pretargeted imaging strategies. This approach involves a two-step process:

-

An azide-modified targeting vector (e.g., an antibody) is administered to the patient and allowed to accumulate at the target site while clearing from circulation.

-

Subsequently, a Butyne-DOTA molecule, radiolabeled with a PET or SPECT isotope, is administered. It rapidly reacts with the azide-modified targeting vector at the target site via copper-free click chemistry.

This strategy offers the advantage of using short-lived radionuclides with long-circulating targeting molecules, improving the target-to-background signal ratio and reducing the overall radiation dose to the patient.

Direct Radiolabeling of Biomolecules

Butyne-DOTA can also be used for the direct radiolabeling of azide-containing biomolecules. This is particularly useful for sensitive biomolecules that may be damaged by the conditions required for traditional conjugation methods. The mild conditions of copper-free click chemistry preserve the integrity and biological activity of the targeting molecule.

Quantitative Data

While specific quantitative data for Butyne-DOTA is limited in publicly available literature, the following tables summarize typical data for DOTA and its derivatives, which can serve as a valuable reference.

Table 1: Radiolabeling Efficiency and Specific Activity of DOTA-conjugates

| Radionuclide | DOTA-conjugate Type | Radiolabeling Efficiency (%) | Specific Activity | Reference |

| 68Ga | DOTA-Peptide | >95 | 1 GBq/nmol | |

| 68Ga | DOTA-PAMAM-D | >93 | - | |

| 64Cu | DOTA-Rituximab | 98.9 | - | |

| 64Cu | DOTA-F56 Peptide | >98 | up to 255.6 GBq/mmol | |

| 111In | DOTA-Peptide | - | - | |

| 111In | DOTA-Tz | >95 | 6-13 GBq/µmol |

Table 2: In Vitro Stability of DOTA-conjugates

| Radionuclide | DOTA-conjugate Type | Stability in Serum (Time) | % Intact | Reference |

| 68Ga | DOTA-Peptide | 3 hours | ~98% | |

| 64Cu | DOTA-Rituximab | 48 hours | >94% | |

| 64Cu | DOTA-F56 Peptide | - | Excellent | |

| 111In | DOTA-conjugate | 48 hours | Unchanged |

Table 3: In Vivo Biodistribution of a 111In-DOTA-Antibody Conjugate (%ID/g)

| Organ | 48 hours |

| Blood | 15.3 ± 2.1 |

| Liver | 8.9 ± 1.2 |

| Spleen | 4.2 ± 0.6 |

| Kidney | 6.5 ± 0.9 |

| Tumor | 62.4 ± 10.3 |

| Data for a representative DOTA-antibody conjugate is presented to illustrate typical biodistribution patterns. Specific values will vary depending on the targeting molecule and radionuclide. Data adapted from. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving Butyne-DOTA.

Conjugation of Butyne-DOTA-tris(t-butyl ester) to an Azide-Modified Peptide (SPAAC)

Objective: To covalently link Butyne-DOTA to an azide-functionalized peptide via copper-free click chemistry.

Materials:

-

Azide-modified peptide

-

Butyne-DOTA-tris(t-butyl ester)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography column (e.g., PD-10)

-

HPLC system for purification and analysis

-

Mass spectrometer for product characterization

Protocol:

-

Dissolve the azide-modified peptide in DMSO to a concentration of 10 mg/mL.

-

Dissolve Butyne-DOTA-tris(t-butyl ester) in DMSO to a concentration of 20 mg/mL.

-

In a microcentrifuge tube, combine the azide-modified peptide solution with a 1.5 to 5-fold molar excess of the Butyne-DOTA-tris(t-butyl ester) solution.

-

Add PBS (pH 7.4) to the reaction mixture so that the final DMSO concentration is less than 20% (v/v).

-

Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, with gentle mixing.

-

Monitor the reaction progress by analytical HPLC.

-

Upon completion, purify the Butyne-DOTA-tris(t-butyl ester)-peptide conjugate using a size-exclusion column (e.g., PD-10) to remove excess Butyne-DOTA, followed by preparative HPLC.

-

Characterize the purified conjugate by mass spectrometry to confirm the correct molecular weight.

-

Lyophilize the purified conjugate for storage.

Deprotection of the Butyne-DOTA-Peptide Conjugate

Objective: To remove the tert-butyl protecting groups from the DOTA chelator to enable radiolabeling.

Materials:

-

Lyophilized Butyne-DOTA-tris(t-butyl ester)-peptide conjugate

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether (cold)

-

HPLC system for purification and analysis

Protocol:

-

Dissolve the lyophilized conjugate in a cleavage cocktail, typically consisting of 95% TFA, 2.5% TIS, and 2.5% water or DCM.

-

Incubate the reaction at room temperature for 2-4 hours.

-

Precipitate the deprotected peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Purify the deprotected Butyne-DOTA-peptide conjugate by preparative HPLC.

-

Lyophilize the final product for storage.

Radiolabeling of Butyne-DOTA-Peptide with 68Ga for PET Imaging

Objective: To radiolabel the Butyne-DOTA-peptide conjugate with Gallium-68.

Materials:

-

68Ge/68Ga generator

-

Butyne-DOTA-peptide conjugate

-

Sodium acetate buffer (1 M, pH 4.5)

-

Sterile, metal-free reaction vial

-

Heating block

-

C18 Sep-Pak cartridge (for purification, if necessary)

-

Ethanol

-

Sterile water for injection

-

Radio-TLC or radio-HPLC for quality control

Protocol:

-

Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.

-

In a sterile reaction vial, add 5-20 nmol of the Butyne-DOTA-peptide conjugate.

-

Add an appropriate volume of 1 M sodium acetate buffer to the reaction vial to achieve a final pH of 3.5-4.5.

-

Add the 68GaCl3 eluate (typically 200-1000 MBq) to the reaction vial.

-

Gently mix the solution and incubate at 95°C for 5-15 minutes.

-

After incubation, allow the vial to cool to room temperature.

-

Quality Control: Determine the radiochemical purity by radio-TLC or radio-HPLC. The radiolabeled peptide should have a different retention time than free 68Ga.

-

Purification (if necessary): If the radiochemical purity is below 95%, the product can be purified using a C18 Sep-Pak cartridge.

Radiolabeling of Butyne-DOTA-Peptide with 64Cu for PET Imaging

Objective: To radiolabel the Butyne-DOTA-peptide conjugate with Copper-64.

Materials:

-

64CuCl2 in 0.1 M HCl

-

Butyne-DOTA-peptide conjugate

-

Ammonium acetate buffer (0.1 M, pH 5.5-6.5)

-

Sterile, metal-free reaction vial

-

Heating block (optional, depending on the peptide)

-

Radio-TLC or radio-HPLC for quality control

Protocol:

-

In a sterile reaction vial, dissolve the Butyne-DOTA-peptide conjugate in ammonium acetate buffer.

-

Add the 64CuCl2 solution to the vial.

-

The reaction can often proceed at room temperature for 10-30 minutes. For some conjugates, gentle heating (e.g., 37-60°C) may be required to achieve high labeling efficiency.

-

Quality Control: Assess the radiochemical purity using radio-TLC or radio-HPLC.

Radiolabeling of Butyne-DOTA-Peptide with 111In for SPECT Imaging

Objective: To radiolabel the Butyne-DOTA-peptide conjugate with Indium-111.

Materials:

-

111InCl3 in 0.05 M HCl

-

Butyne-DOTA-peptide conjugate

-

Ammonium acetate buffer (0.2 M, pH 5.5)

-

Sterile, metal-free reaction vial

-

Heating block

-

Radio-TLC or radio-HPLC for quality control

Protocol:

-

In a sterile reaction vial, dissolve the Butyne-DOTA-peptide conjugate in ammonium acetate buffer.

-

Add the 111InCl3 solution to the vial.

-

Incubate the reaction mixture at 80-100°C for 15-30 minutes.

-

Quality Control: Determine the radiochemical purity by radio-TLC or radio-HPLC.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the application of Butyne-DOTA.

Caption: Workflow for the synthesis of a Butyne-DOTA-peptide conjugate.

Caption: General workflow for the radiolabeling of a Butyne-DOTA-peptide conjugate.

References

- 1. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. In Vitro Mouse and Human Serum Stability of a Heterobivalent Dual-Target Probe That Has Strong Affinity to Gastrin-Releasing Peptide and Neuropeptide Y1 Receptors on Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to Butyne-DOTA-tris(t-butyl ester): A Protected Chelator for Advanced Bioconjugation and Radiopharmaceutical Development

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Butyne-DOTA-tris(t-butyl ester), a bifunctional chelator critical to the fields of molecular imaging, targeted radionuclide therapy, and advanced bioconjugation. The document details its chemical properties, mechanism of action, experimental protocols, and applications, presenting quantitative data in structured tables and visualizing complex workflows using Graphviz diagrams.

Introduction: The Role of Butyne-DOTA-tris(t-butyl ester)

Butyne-DOTA-tris(t-butyl ester) is a highly specialized derivative of the macrocyclic chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[1][2] It is classified as a bifunctional chelator, meaning it possesses two distinct reactive moieties: a robust chelating agent for radiometals and a bioorthogonal handle for covalent attachment to biomolecules.[3][4]

The ingenuity of this compound lies in its precisely engineered structure. The DOTA macrocycle is renowned for forming exceptionally stable and kinetically inert complexes with a wide range of metal ions, which is crucial for preventing the in vivo release of toxic free radionuclides.[5] The three tert-butyl (t-butyl) ester groups serve as temporary "protecting groups" for the carboxylate arms, preventing them from interfering with the conjugation reaction. The terminal butyne group provides a reactive site for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling efficient and specific linkage to azide-functionalized molecules like peptides, antibodies, or nanoparticles.

This combination of features makes Butyne-DOTA-tris(t-butyl ester) an invaluable tool for developing next-generation radiopharmaceuticals for Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and targeted radionuclide therapy.

Chemical Properties and Structure

The structure of Butyne-DOTA-tris(t-butyl ester) is centered on the 12-membered tetraaza macrocycle. Three of the four nitrogen atoms are functionalized with acetic acid groups protected as t-butyl esters, while the fourth is appended with a butynylacetamide linker.

Key Structural Features:

-

DOTA Core: Provides a pre-organized cavity for high-affinity binding to trivalent metal ions (e.g., ⁶⁸Ga³⁺, ¹⁷⁷Lu³⁺, ⁸⁹Zr⁴⁺, ¹¹¹In³⁺) and lanthanides. The resulting complexes exhibit high thermodynamic stability and kinetic inertness, minimizing dissociation in biological systems.

-

tert-Butyl Ester Protecting Groups: These bulky groups mask the negative charge of the carboxylates, preventing unwanted side reactions during synthesis and conjugation. They are stable under many synthetic conditions but can be cleanly removed using strong acids like trifluoroacetic acid (TFA).

-

Butyne Functional Group: This terminal alkyne is a key component for bioorthogonal ligation. It reacts specifically and efficiently with azide-containing molecules via CuAAC, forming a stable triazole linkage.

Below is a summary of the compound's key properties.

| Property | Value | Source(s) |

| Full Chemical Name | 1,4,7,10-Tetraazacyclododecane-1,4,7-tris(t-butyl acetate)-10-(3-butynylacetamide) | |

| CAS Number | 2125661-54-1 | |

| Molecular Formula | C₃₂H₅₇N₅O₇ (Note: Varies slightly by source) | |

| Molecular Weight | ~623.82 g/mol (Note: Varies slightly by source) | |

| Solubility | Good solubility in organic solvents (DCM, DMSO, Chloroform) | |

| Storage Conditions | Store at -20°C to -80°C in a cool, dry place away from light. |

Overall Workflow: From Conjugation to Radiolabeling

The use of Butyne-DOTA-tris(t-butyl ester) in creating a radiolabeled biomolecule follows a logical, three-stage process. This workflow ensures that the biomolecule is first successfully modified with the chelator before the protecting groups are removed to allow for efficient radiometal incorporation.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental stages involving Butyne-DOTA-tris(t-butyl ester).

Protocol 1: Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the alkyne-containing chelator to an azide-modified biomolecule. The use of a copper(I)-stabilizing ligand is crucial for efficiency and to protect sensitive biomolecules from oxidative damage.

Materials:

-

Butyne-DOTA-tris(t-butyl ester)

-

Azide-functionalized biomolecule

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent: Sodium ascorbate

-

Accelerating/Stabilizing Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions.

-

Solvent: Degassed, biology-grade water; DMSO or other organic co-solvent may be used to dissolve reagents.

-

Buffer: Phosphate-buffered saline (PBS) or similar, pH 7-8.

Workflow Diagram:

References

- 1. nbinno.com [nbinno.com]

- 2. A Brief Review of Chelators for Radiolabeling Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Butyne-DOTA-tris(t-butyl ester) | BFC | MCE [medchemexpress.cn]

- 5. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Butyne-DOTA: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the bifunctional chelator Butyne-DOTA, covering its chemical properties, and its critical role in the advancement of targeted radiopharmaceuticals and molecular imaging agents.

Butyne-DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7-tris(acetic acid)-10-(3-butynylacetamide)) is a key bifunctional chelator employed in the fields of medicinal chemistry and nuclear medicine. Its unique structure, incorporating a DOTA cage for strong metal chelation and a terminal alkyne group for covalent conjugation, makes it an invaluable tool for the development of targeted diagnostic and therapeutic agents. This guide provides a comprehensive overview of its properties, experimental applications, and the logical workflows for its use.

Core Properties of Butyne-DOTA

The fundamental characteristics of Butyne-DOTA are summarized below. It is important to note that the molecular weight can vary depending on whether the compound is in its free acid form or as a salt, such as a trifluoroacetate salt, which is common for purification and storage.

| Property | Value | Source(s) |

| CAS Number | 2125661-62-1 | [1][2] |

| Chemical Formula | C₂₀H₃₃N₅O₇ | [1] |

| Molecular Weight (as TFA salt) | 683.6 g/mol | [1][2] |

| Synonyms | DOTA-butyne, 1,4,7,10-Tetraazacyclododecane-1,4,7-tris(acetic acid)-10-(3-butynylacetamide) |

Experimental Protocols

Butyne-DOTA's utility is centered around two primary experimental procedures: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for conjugation to a targeting biomolecule, and subsequent radiolabeling with a medically relevant radionuclide.

Protocol 1: Conjugation of Butyne-DOTA to an Azide-Modified Biomolecule via Click Chemistry

This protocol outlines a general procedure for the copper-catalyzed click chemistry reaction to conjugate Butyne-DOTA to a biomolecule (e.g., peptide, antibody, or oligonucleotide) that has been previously functionalized with an azide group.

Materials:

-

Azide-modified biomolecule

-

Butyne-DOTA

-

Copper(II) sulfate (CuSO₄)

-

A reducing agent, such as sodium ascorbate

-

A copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), triethylammonium acetate)

-

Solvents for dissolving reagents (e.g., DMSO, water)

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the azide-modified biomolecule in an appropriate buffer.

-

Prepare a stock solution of Butyne-DOTA in water or DMSO.

-

Prepare stock solutions of CuSO₄, sodium ascorbate, and the chosen copper(I)-stabilizing ligand in water.

-

-

Copper Catalyst Premixing:

-

In a separate tube, mix the CuSO₄ solution with the stabilizing ligand solution. A common ratio is 1:2 to 1:5 (CuSO₄:ligand). Allow this mixture to incubate for a few minutes.

-

-

Click Reaction:

-

In the main reaction vessel containing the azide-modified biomolecule, add the Butyne-DOTA solution. The molar ratio of Butyne-DOTA to the biomolecule may need to be optimized but a slight excess of Butyne-DOTA is common.

-

Add the premixed copper-ligand solution to the reaction mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for 1-4 hours. The optimal reaction time can vary depending on the specific reactants.

-

-

Purification:

-

Upon completion, purify the DOTA-conjugated biomolecule from unreacted reagents and byproducts using an appropriate chromatographic technique, such as reverse-phase HPLC or size-exclusion chromatography.

-

-

Characterization:

-

Confirm the successful conjugation and determine the purity of the final product using analytical techniques like LC-MS and analytical HPLC.

-

Protocol 2: Radiolabeling of a DOTA-Conjugated Biomolecule with Gallium-68 (⁶⁸Ga)

This protocol describes a typical procedure for radiolabeling a DOTA-conjugated biomolecule with the positron-emitting radionuclide ⁶⁸Ga for PET imaging.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

DOTA-conjugated biomolecule

-

Sodium acetate buffer (e.g., 1 M, pH 4.5)

-

Sterile, metal-free water

-

Heating block or water bath

-

C18 Sep-Pak cartridge for purification (optional)

-

Ethanol and sterile water for cartridge conditioning and elution

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

Generator Elution:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile, ultra-pure 0.05 M HCl to obtain ⁶⁸GaCl₃ in solution.

-

-

Reaction Setup:

-

In a sterile, metal-free reaction vial, add the DOTA-conjugated biomolecule (typically 5-20 nmol).

-

Add the sodium acetate buffer to the reaction vial to maintain the pH between 3.5 and 4.5.

-

Add the ⁶⁸GaCl₃ eluate to the vial containing the DOTA-conjugate and buffer.

-

-

Labeling Reaction:

-

Gently mix the reaction solution and incubate at 90-95°C for 5-15 minutes.

-

-

Purification (Optional but Recommended):

-

After cooling, the reaction mixture can be purified to remove any unchelated ⁶⁸Ga.

-

Condition a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.

-

Load the reaction mixture onto the cartridge.

-

Wash the cartridge with sterile water to remove hydrophilic impurities, including free ⁶⁸Ga.

-

Elute the radiolabeled DOTA-conjugated biomolecule with a small volume of an ethanol/water mixture.

-

-

Quality Control:

-

Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. The RCP should typically be >95%.

-

Experimental and Logical Workflow

The following diagrams illustrate the logical progression of utilizing Butyne-DOTA in a typical research and development workflow, from initial conjugation to the final application.

Caption: Workflow for Butyne-DOTA applications.

The DOTA macrocycle is a highly effective chelator for a variety of metal ions, making Butyne-DOTA suitable for a range of applications beyond Gallium-68. For instance, it can be used to chelate therapeutic radionuclides such as Lutetium-177 or Yttrium-90 for targeted radionuclide therapy, or other diagnostic isotopes for SPECT imaging. The choice of radionuclide is dictated by the intended clinical application, whether it be for diagnostic imaging or therapeutic intervention. The versatility and reliability of the chemistries involved have positioned Butyne-DOTA as a cornerstone reagent in the development of next-generation radiopharmaceuticals.

References

Commercial Suppliers and Technical Guide for High-Purity Butyne-DOTA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity Butyne-DOTA, a critical bifunctional chelator for the development of targeted radiopharmaceuticals. This document outlines key technical data from various suppliers, detailed experimental protocols for its application, and logical workflows for the development of novel imaging and therapeutic agents.

Commercial Supplier Data

Butyne-DOTA and its tert-butyl ester protected form are available from several reputable suppliers. The following table summarizes the key quantitative data for these products, facilitating a comparative analysis for procurement based on research needs.

| Supplier | Product Name | Catalog No. | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Formulation |

| MedchemExpress | Butyne-DOTA | HY-W782078 | 97.00% | Not Specified | Not Specified | Solid |

| Butyne-DOTA-tris(t-butyl ester) | HY-W451440 | 98.51%[1] | Not Specified | Not Specified | Solid[1] | |

| AxisPharm | Butyne-DOTA | AP15434 | ≥94%[2] | C₂₀H₃₃N₅O₇ | 455.51 | Solid[2] |

| Butyne-DOTA-tris(t-butyl ester) | AP15423 | ≥94%[3] | C₃₂H₅₇N₅O₇ | 685.4 | Solid | |

| BOC Sciences | Butyne-DOTA-tris-(t-butyl ester) | Not Specified | Not Specified | C₃₂H₅₇N₅O₇ | 623.82 | Solid |

| Precise PEG | Butyne-DOTA | RDC-8107 | > 96% | C₂₀H₃₃N₅O₇ | 455.51 | Solid |

| Macrocyclics | Butyne-DOTA | B-286 | ≥ 95% | C₂₀H₃₃N₅O₇·2CF₃CO₂H | 683.6 | Solid |

| Butyne-DOTA-tris(t-butyl ester) | B-276 | ≥ 95% | C₃₂H₅₇N₅O₇·HPF₆ | 769.8 | Solid |

Core Applications of Butyne-DOTA

Butyne-DOTA is an alkyne-functionalized derivative of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Its primary application lies in the field of nuclear medicine and molecular imaging. The terminal alkyne group allows for covalent conjugation to azide-modified biomolecules, such as peptides, antibodies, or small molecules, through a highly efficient and specific reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". Once conjugated, the DOTA moiety serves as a highly stable chelator for various radiometals, including Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.

Experimental Protocols

The development of a Butyne-DOTA-based radiopharmaceutical involves a multi-step process encompassing conjugation, purification, and radiolabeling. The following sections provide detailed methodologies for these key experiments.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Conjugation

This protocol describes the conjugation of Butyne-DOTA to an azide-modified peptide.

Materials:

-

Azide-modified peptide

-

Butyne-DOTA or Butyne-DOTA-tris(t-butyl ester)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I) stabilizing ligand

-

Degassed, anhydrous solvent (e.g., Dimethylformamide (DMF) or a mixture of water and a miscible organic solvent like DMSO or t-butanol)

-

Nitrogen or Argon gas

-

Reaction vial

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the azide-modified peptide, Butyne-DOTA, CuSO₄, sodium ascorbate, and the copper ligand in the chosen solvent system. It is recommended to use freshly prepared sodium ascorbate solution.

-

-

Reaction Setup:

-

In a reaction vial, dissolve the azide-modified peptide and a slight molar excess (e.g., 1.2 equivalents) of Butyne-DOTA in the reaction solvent.

-

Add the copper ligand (e.g., 5 equivalents relative to copper).

-

Purge the reaction mixture with nitrogen or argon for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

-

-

Initiation of the "Click" Reaction:

-

Add the CuSO₄ solution to the reaction mixture.

-

Initiate the reaction by adding the sodium ascorbate solution. The final concentration of the reactants should be optimized for the specific biomolecule.

-

-

Reaction Conditions:

-

The reaction is typically carried out at room temperature. In some cases, gentle heating (e.g., 37-50°C) may be employed to increase the reaction rate.

-

Allow the reaction to proceed for 1-4 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

-

-

Quenching the Reaction (Optional):

-

The reaction can be quenched by adding a chelating agent like EDTA to sequester the copper catalyst.

-

Purification of the DOTA-Conjugated Peptide

After the conjugation reaction, it is crucial to purify the DOTA-peptide conjugate from unreacted starting materials and the copper catalyst.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Equipment and Reagents:

-

HPLC system with a UV detector

-

Preparative or semi-preparative C18 RP-HPLC column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Procedure:

-

Acidify the crude reaction mixture with TFA.

-

Inject the mixture onto the C18 column.

-

Elute the product using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

-

Collect the fractions corresponding to the desired DOTA-peptide conjugate.

-

Confirm the identity and purity of the collected fractions by mass spectrometry and analytical HPLC.

-

Lyophilize the pure fractions to obtain the final product as a solid.

-

Radiolabeling of the DOTA-Conjugated Peptide with Gallium-68

This protocol outlines the chelation of ⁶⁸Ga to the purified DOTA-peptide conjugate.

Materials:

-

Purified DOTA-peptide conjugate

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for elution

-

Sodium acetate buffer (e.g., 1 M, pH 4.5)

-

Sterile water for injection

-

Heating block or water bath

-

C18 Sep-Pak or similar solid-phase extraction cartridge for purification

-

Ethanol

-

Saline solution

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

Elution of ⁶⁸Ga:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.

-

-

Radiolabeling Reaction:

-

In a sterile reaction vial, dissolve the DOTA-peptide conjugate in a suitable buffer, typically sodium acetate, to maintain a pH between 3.5 and 4.5.

-

Add the ⁶⁸GaCl₃ eluate to the vial.

-

Heat the reaction mixture at 90-95°C for 5-15 minutes.

-

-

Purification of the ⁶⁸Ga-labeled Peptide:

-